3-苄基-2-羟基苯甲酸

描述

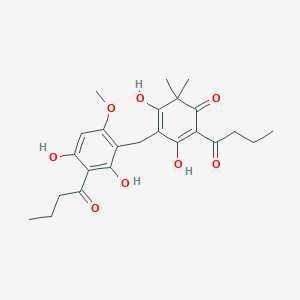

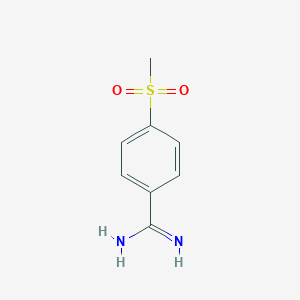

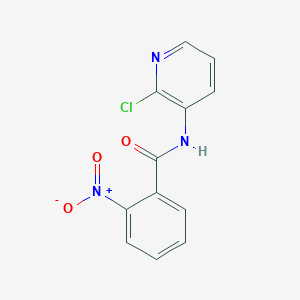

3-Benzyl-2-hydroxybenzoic acid, also known as BHBA, is a chemical compound that belongs to the family of benzoic acids. BHBA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The compound is synthesized through a multi-step process, and its mechanism of action is still being investigated.

科学研究应用

抗菌活性:3-羟基苯甲酸的一种新型酯/杂交衍生物,与 3-苄基-2-羟基苯甲酸密切相关,已被合成并表现出潜在的抗菌活性,表明其在开发新的化学治疗剂中的应用 (Satpute, Gangan, & Shastri, 2018).

工业应用:该化合物的衍生物用于香料工业,表明其在香精香料化学中的相关性 (Satpute et al., 2018).

厌氧代谢研究:对反硝化细菌 Thauera aromatica 的研究表明 3-羟基苯甲酸的厌氧代谢,其结构与 3-苄基-2-羟基苯甲酸相似。这项研究有助于了解芳香族化合物的微生物降解 (Laempe, Jahn, Breese, Schägger, & Fuchs, 2001).

聚合物合成:聚(3-羟基苯甲酸)的合成表明其在材料科学和聚合物化学中的应用 (Kricheldorf, Zang, & Schwarz, 1982).

植物中的糖基转移酶活性:一项涉及拟南芥糖基转移酶的研究显示了对 3-羟基苯甲酸的活性,揭示了其在植物生物化学和基因工程中的作用 (Lim et al., 2002).

环境和化学研究:该化合物的衍生物,例如钠盐,因其在溶液中的导电特性而被研究,这与环境化学和物理学有关 (Stanczyk, Boruń, & Jóźwiak, 2019).

药物应用:对羟基苯甲酸酯,衍生自 4-羟基苯甲酸,3-苄基-2-羟基苯甲酸的结构类似物,被广泛用作药物、化妆品和食品中的防腐剂 (Haman et al., 2015).

缓蚀:研究了 3-羟基苯甲酸作为 AISI 316L 不锈钢的缓蚀剂,表明其在工业应用中的潜力 (Narváez, Cano, & Bastidas, 2005).

荧光团开发:对与 3-羟基苯甲酸相关的 3-羟基苯并[g]色酮的研究突出了它们作为生物研究和显微镜荧光团的用途 (Kyriukha et al., 2018).

安全和危害

未来方向

作用机制

- Salicylic acid, a related compound, irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes, contributing to its analgesic and anti-inflammatory effects .

- 3-benzyl-2-hydroxybenzoic acid likely interacts with its target through electrophilic attack or hydrogen bonding. The benzyl group provides stability to the carbocation formed during electrophilic reactions .

- In aqueous environments, hydrogen bonds between the compound and water molecules may hinder the approach of hydroxyl radicals to benzene rings, affecting its reactivity .

Target of Action

Mode of Action

生化分析

Biochemical Properties

3-Benzyl-2-hydroxybenzoic acid, like other hydroxybenzoic acids, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism . These interactions can lead to proteins and DNA damage in plant cells .

Cellular Effects

The effects of 3-Benzyl-2-hydroxybenzoic acid on various types of cells and cellular processes are profound. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can powerfully reduce ion uptake, photosynthesis, and water transpiration .

Molecular Mechanism

At the molecular level, 3-Benzyl-2-hydroxybenzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can participate in free radical reactions, leading to the formation of new compounds .

Dosage Effects in Animal Models

The effects of 3-Benzyl-2-hydroxybenzoic acid can vary with different dosages in animal models . For instance, daily oral doses of hydroxybenzoic acids have been shown to protect mice against stress-triggered alterations in body weights and core temperatures .

Metabolic Pathways

3-Benzyl-2-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For example, the biosynthesis of hydroxybenzoic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

Subcellular Localization

The subcellular localization of 3-Benzyl-2-hydroxybenzoic acid and its effects on activity or function are complex and depend on various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-benzyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVASYGZFERRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552521 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16122-06-8 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)